molecular formula C24H32O6 B1241246 Deoxyschisandrin

Deoxyschisandrin

Cat. No. B1241246
M. Wt: 416.5 g/mol
InChI Key: JEJFTTRHGBKKEI-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxyschisandrin is a natural product found in Schisandra rubriflora, Kadsura interior, and other organisms with data available.

Scientific Research Applications

  • Neurological Research Applications :

    • Deoxyschisandrin modulates neuronal activities by affecting calcium oscillations and synaptic transmission in cultured hippocampal neurons. This modulation includes decreased frequency of spontaneous and synchronous oscillations of intracellular Ca2+ and inhibitory postsynaptic currents, highlighting its potential in neurological research (Fu et al., 2008).
    • It has demonstrated potential in enhancing cognitive functions. For instance, deoxyschisandrin improved memory impairment induced by amyloid-beta1-42 in mice, suggesting its relevance in Alzheimer's disease research (Hu et al., 2012).
  • Physiological Research Applications :

    • In a study on mice with inflammatory bowel disease (IBD), deoxyschisandrin showed effectiveness in reducing visceral hypersensitivity and disease activity index, indicating its potential in gastrointestinal research (Xu et al., 2019).
    • Its antiproliferative effects on human tumor cell lines have been noted, particularly in inducing different types of cell death and affecting cell growth arrest. This suggests its applicability in cancer research (Casarin et al., 2014).
    • Deoxyschisandrin inhibits H2O2-induced apoptotic cell death in intestinal epithelial cells, which is significant for studies related to oxidative stress and intestinal diseases (Gu et al., 2010).
  • Extraction and Analytical Studies :

    • There have been investigations on the extraction kinetics of deoxyschisandrin using supercritical carbon dioxide, contributing to the field of natural product extraction and analysis (Dean & Liu, 2000).
  • Pharmacokinetic Studies :

    • Research on the pharmacokinetics of deoxyschisandrin in rat plasma post oral administration provides insights into its absorption and metabolism, aiding in understanding its biological activity and efficacy (Mao et al., 2011).

properties

Product Name

Deoxyschisandrin

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

(9S,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene

InChI

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14-/m0/s1

InChI Key

JEJFTTRHGBKKEI-KBPBESRZSA-N

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC

synonyms

deoxyschisandrin
deoxyschizandrin
schisandrin A
schizandrin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.